molecular formula C19H18ClF3N4O3S B1497789 [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate

[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate

Cat. No.: B1497789
M. Wt: 474.9 g/mol
InChI Key: MTKHCEFATKQYMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GMC 61-39 involves the reaction of 3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield.

Industrial Production Methods

Industrial production of GMC 61-39 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

GMC 61-39 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

GMC 61-39 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

GMC 61-39 exerts its effects by interacting with multiple neurotransmitter receptors in the brain. It acts as a partial agonist at dopamine D1 and D2 receptors and has affinity for serotonin 5-HT2A and muscarinic M1 receptors. This multi-receptor activity contributes to its atypical antipsychotic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GMC 61-39 is unique due to its specific trifluoromethanesulfonate group, which imparts distinct pharmacological properties compared to other clozapine analogs. This structural difference may influence its receptor binding affinity and overall pharmacological profile .

Properties

Molecular Formula

C19H18ClF3N4O3S

Molecular Weight

474.9 g/mol

IUPAC Name

[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate

InChI

InChI=1S/C19H18ClF3N4O3S/c1-26-6-8-27(9-7-26)18-14-11-13(30-31(28,29)19(21,22)23)3-5-15(14)24-16-4-2-12(20)10-17(16)25-18/h2-5,10-11,24H,6-9H2,1H3

InChI Key

MTKHCEFATKQYMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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